1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-ethylpiperazine
Overview
Description
1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-ethylpiperazine is a useful research compound. Its molecular formula is C17H25ClN2O2 and its molecular weight is 324.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.1604557 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Serotonergic System Research
mCPP is a non-selective serotonin receptor agonist/antagonist widely used to assess central serotonergic function. Studies have employed mCPP to provoke symptoms of serotonin syndrome in patients under specific conditions, highlighting its utility in exploring serotonergic system dynamics and receptor sensitivity (Klaassen, Pian, Westenberg, Boer, & Praag, 1998).
Psychopharmacological Research
The effects of mCPP on psychological, cognitive, and neuroendocrine measures have been extensively studied in psychopharmacology. It serves as a probe for serotonin (5-HT) function, revealing its impact on symptoms of anxiety, cognitive performance, and hormonal levels, providing insights into the serotonergic mechanisms of action (Silverstone, Rue, Franklin, Hallis, Camplin, Laver, & Cowen, 1994).
Neuroendocrine and Behavioral Effects
Research has delved into mCPP's neuroendocrine effects in humans, showing its potential to significantly alter plasma prolactin and cortisol levels, body temperature, and mood, suggesting its role in serotonin-regulated physiological and psychological processes (Mueller, Murphy, & Sunderland, 1985).
Environmental and Toxicological Studies
While studies on the specific environmental and toxicological impacts of 1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-ethylpiperazine were not identified, related research on pesticide and herbicide exposure, such as MCPA and its effects, underscores the importance of understanding the environmental health implications of chemical exposures (Osterloh, Lotti, & Pond, 1983).
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-5-19-6-8-20(9-7-19)17(21)14(4)22-15-10-12(2)16(18)13(3)11-15/h10-11,14H,5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZRBGBYWHINGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(C)OC2=CC(=C(C(=C2)C)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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